(R)-(-)-3-Methyl-2-butanol

Description

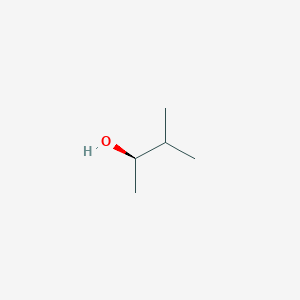

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLMTQWGSQIYOW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-93-6 | |

| Record name | (2R)-3-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-(-)-3-Methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-(-)-3-Methyl-2-butanol, a chiral alcohol with applications in organic synthesis. The information presented herein is intended to support laboratory research, process development, and quality control activities.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below. These values represent a critical baseline for its handling, purification, and use in chemical reactions.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₅H₁₂O | - | - |

| Molecular Weight | 88.15 | g/mol | - |

| Boiling Point | 114-115 | °C | at 760 mmHg[1] |

| Melting Point | ~ -117 (estimate for racemic) | °C | -[2] |

| Density | 0.81 | g/cm³ | at 20 °C[1] |

| Refractive Index (n_D) | 1.4075 - 1.408 | - | at 20 °C[1][3] |

| Specific Rotation ([α]) | -17.1 ± 0.2 | °mL g⁻¹dm⁻¹ | at 20 °C, 532 nm[4] |

| Flash Point | 26 | °C | closed cup[1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are foundational for obtaining accurate and reproducible data.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[5][6][7][8][9]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

Procedure:

-

Fill the small test tube to about half-full with this compound.[5]

-

Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached sample into the Thiele tube, making sure the thermometer bulb is positioned in the main body of the tube.

-

Gently heat the side arm of the Thiele tube with a small flame.[5][7]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5] Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is used for the precise determination of liquid density by measuring a specific volume of the liquid.[10][11][12][13]

Apparatus:

-

Pycnometer (of known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic bath

-

Syringe or pipette

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on the analytical balance (mass M1).[10]

-

Carefully fill the pycnometer with this compound, avoiding the formation of air bubbles.

-

Insert the stopper, allowing excess liquid to escape through the capillary.

-

Place the filled pycnometer in a thermostatic bath set to a constant temperature (e.g., 20 °C) until thermal equilibrium is reached.[10]

-

Remove the pycnometer from the bath and carefully dry the exterior.

-

Weigh the filled pycnometer (mass M2).

-

Calculate the density (ρ) using the formula: ρ = (M2 - M1) / V where V is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer measures the refractive index of a liquid by observing the critical angle of total internal reflection.[14][15][16][17][18]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens tissue

-

Suitable solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[15]

-

Turn on the water circulator to bring the prisms to the desired temperature (e.g., 20 °C).

-

Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a suitable solvent and a soft tissue.

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Gently close the prism assembly.

-

Adjust the light source and mirror to illuminate the field of view.

-

Looking through the eyepiece, rotate the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

If color fringes are visible, adjust the compensator dial until the boundary is achromatic.

-

Read the refractive index from the instrument's scale.

Determination of Specific Rotation (Polarimetry)

Polarimetry measures the rotation of plane-polarized light as it passes through a chiral substance.[19][20]

Apparatus:

-

Polarimeter

-

Polarimeter cell (of known path length, e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Prepare a solution of this compound of known concentration (c, in g/mL) in a suitable achiral solvent.

-

Calibrate the polarimeter by taking a reading with a blank (the pure solvent) in the polarimeter cell.

-

Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and measure the observed angle of rotation (α).

-

Calculate the specific rotation ([α]) using Biot's law:[19] [α] = α / (l * c) where l is the path length of the cell in decimeters (dm).

Visualizations

The following diagrams illustrate key experimental workflows and concepts relevant to the physical property determination of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Light Path in a Polarimeter.

References

- 1. This compound CAS#: 1572-93-6 [m.chemicalbook.com]

- 2. 3-methyl-2-butanol [stenutz.eu]

- 3. (R)-3-methyl-2-butanol [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chymist.com [chymist.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. tamson-instruments.com [tamson-instruments.com]

- 12. ised-isde.canada.ca [ised-isde.canada.ca]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. hinotek.com [hinotek.com]

- 16. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 17. img.daihan-sci.com [img.daihan-sci.com]

- 18. mrclab.co.il [mrclab.co.il]

- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 20. Measurement of Minute Liquid Volumes of Chiral Molecules Using In-Fiber Polarimetry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-(-)-3-Methyl-2-butanol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of the chiral molecule (R)-(-)-3-Methyl-2-butanol. This document includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and an illustrative diagram of its stereochemical assignment.

Chemical and Physical Data

This compound, a secondary alcohol, is a valuable chiral building block in organic synthesis. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-3-methylbutan-2-ol | [1] |

| Synonyms | (R)-(-)-Isopropyl methyl carbinol | [1] |

| CAS Number | 1572-93-6 | [2][3] |

| Molecular Formula | C₅H₁₂O | [2][3] |

| Molecular Weight | 88.15 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 114-115 °C | |

| Density | 0.81 g/cm³ | |

| Refractive Index | 1.4075 | |

| Solubility | Soluble in alcohol, insoluble in water. | [5] |

| Specific Rotation [α] | Data not available for this compound. For reference, the specific rotation of (R)-2-butanol is reported as -13.5°. | [6] |

Stereochemistry

The chirality of this compound arises from the stereocenter at the second carbon atom (C2), which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a hydrogen atom (-H). The stereochemical configuration is assigned the "R" descriptor based on the Cahn-Ingold-Prelog (CIP) priority rules.

The CIP priority is assigned as follows:

-

-OH (highest atomic number attached)

-

-CH(CH₃)₂

-

-CH₃

-

-H (lowest priority)

When viewed with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority groups (-OH → -CH(CH₃)₂ → -CH₃) proceeds in a clockwise direction, thus designating the stereocenter as R.

Caption: Stereochemistry and CIP priority of this compound.

Experimental Protocols

Synthesis of Racemic 3-Methyl-2-butanol via Grignard Reaction

This protocol describes the synthesis of racemic 3-methyl-2-butanol from 2-bromopropane and acetaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous ether

-

2-Bromopropane

-

Acetaldehyde

-

15% Sulfuric acid

-

Anhydrous potassium carbonate or anhydrous calcium sulfate

-

Crushed ice

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place 49 g of dry magnesium turnings and 90 ml of anhydrous ether. A mixture of 154 ml (200 g) of 2-bromopropane and 100 ml of anhydrous ether is added to the dropping funnel.

-

Add approximately 15 ml of the 2-bromopropane solution to the flask to initiate the reaction. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has commenced, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. This addition should take 60-90 minutes.

-

After the addition is complete, reflux the mixture for an additional 30 minutes on a water bath.

-

Reaction with Acetaldehyde: Cool the Grignard reagent to -10°C to -5°C using an ice-salt bath.

-

Slowly add a solution of 83.5 ml (67 g) of acetaldehyde in 90 ml of anhydrous ether over 30 minutes, ensuring the temperature does not exceed -5°C.

-

Work-up: Pour the reaction mixture onto 700 g of crushed ice.

-

Dissolve the basic magnesium bromide by adding 350 ml of 15% sulfuric acid.

-

Separate the ethereal layer and extract the aqueous layer with ether.

-

Purification: Combine the ethereal extracts and dry them over anhydrous potassium carbonate or anhydrous calcium sulfate.

-

Fractionally distill the dried solution, collecting the fraction boiling at 110-111.5°C to obtain pure 3-methyl-2-butanol.

General Protocol for the Resolution of Racemic Alcohols

A common method for resolving racemic alcohols is through the formation of diastereomeric esters with a chiral acid, followed by separation and hydrolysis.

Materials:

-

Racemic 3-Methyl-2-butanol

-

Chiral resolving agent (e.g., an enantiomerically pure chiral carboxylic acid or its derivative)

-

Suitable solvent (e.g., toluene)

-

Base (e.g., pyridine or a non-chiral amine)

-

Acid and base for hydrolysis (e.g., HCl and NaOH)

Procedure:

-

Formation of Diastereomeric Esters: React the racemic 3-methyl-2-butanol with an equimolar amount of a single enantiomer of a chiral acid (e.g., (R)-(-)-O-acetylmandelic acid) in the presence of a coupling agent or after conversion of the acid to its acid chloride. The reaction is typically carried out in an inert solvent.

-

Separation of Diastereomers: The resulting mixture of diastereomeric esters can be separated by fractional crystallization or chromatography (e.g., HPLC or column chromatography) due to their different physical properties.

-

Hydrolysis of the Separated Esters: Each separated diastereomeric ester is then hydrolyzed (e.g., using aqueous acid or base) to yield the corresponding enantiomerically pure this compound and the chiral auxiliary, which can often be recovered.

-

Purification: The resolved alcohol is purified by distillation.

Spectroscopic Data

| Technique | Data for (±)-3-Methyl-2-butanol |

| ¹H NMR (CDCl₃) | Chemical shifts (ppm) and intensities can be found on public spectral databases such as SpectraBase.[1] |

| ¹³C NMR (CDCl₃) | Typical signals are observed around 17.9, 18.1, 20.0, 35.0, and 72.7 ppm.[7] The two methyl groups attached to C3 are diastereotopic and thus non-equivalent, showing distinct signals.[7] |

| IR Spectroscopy | A broad peak characteristic of the O-H stretch is observed in the range of 3600-3200 cm⁻¹, and a C-O stretch is typically seen around 1100-1050 cm⁻¹.[8] |

| Mass Spectrometry | The mass spectrum shows characteristic fragmentation patterns that can be used for identification.[4] |

Biological Activity

While this compound itself is primarily utilized as a chiral building block in chemical synthesis, related compounds such as 3-methyl-2-butenal have been investigated for biological activities, including cytotoxic effects.[9] 3-Methyl-2-butanol has been identified as a metabolite in Saccharomyces cerevisiae.[4] Further research is needed to fully elucidate any specific biological roles of the individual enantiomers of 3-methyl-2-butanol.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-METHYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. homework.study.com [homework.study.com]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

Synthesis of Enantiomerically Pure (R)-(-)-3-Methyl-2-butanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of enantiomerically pure (R)-(-)-3-Methyl-2-butanol, a valuable chiral building block in the pharmaceutical and fine chemical industries. This document details prominent synthetic strategies, including asymmetric reduction of the corresponding ketone and kinetic resolution of the racemic alcohol. Each method is presented with detailed experimental protocols, quantitative data, and visual workflows to facilitate practical application in a research and development setting.

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of the prochiral ketone, 3-methyl-2-butanone, represents a direct and atom-economical approach to enantiomerically pure this compound. This method relies on the use of a chiral catalyst to stereoselectively deliver hydrogen to one face of the carbonyl group.

Asymmetric Hydrogenation with a Heterogeneous Chiral Catalyst

A notable development in this area is the use of heterogeneous catalysts, which offer advantages in terms of separation and recyclability. One highly effective method employs a platinum complex supported on wool.

Experimental Protocol: Asymmetric Hydrogenation using a Wool-Pt Complex

-

Catalyst Preparation: A wool-Pt complex is prepared by reacting wool with chloroplatinic acid in an ethanol solution. The platinum content is optimized for catalytic activity and enantioselectivity.

-

Hydrogenation Reaction:

-

In a suitable reaction vessel, the wool-Pt complex is suspended in a solvent, typically ethanol.

-

3-Methyl-2-butanone is added to the suspension.

-

The reaction mixture is subjected to hydrogen gas at atmospheric pressure.

-

The reaction is maintained at a controlled temperature, typically 30°C, with vigorous stirring.

-

Reaction progress is monitored by gas chromatography (GC) until complete conversion of the ketone.

-

-

Work-up and Purification:

-

The catalyst is removed by simple filtration. The recovered catalyst can often be reused.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude this compound is purified by distillation.

-

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers an alternative to using hydrogen gas, employing a hydrogen donor molecule in the presence of a chiral transition metal catalyst. Ruthenium complexes with chiral diamine ligands, such as (R,R)-TsDPEN, are widely used for this purpose.

Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ru(II)-TsDPEN Catalyst

-

Catalyst System: The active catalyst is typically generated in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral ligand (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).

-

Reaction Conditions:

-

The ruthenium precursor and (R,R)-TsDPEN are dissolved in a suitable solvent, often a mixture of formic acid and triethylamine, which also serves as the hydrogen source.

-

3-Methyl-2-butanone is added to the catalyst solution.

-

The reaction is stirred at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures, until completion.

-

Reaction progress is monitored by GC or thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is quenched, often with an aqueous solution.

-

The product is extracted into an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

The enantiomerically enriched this compound is purified by column chromatography or distillation.

-

Asymmetric Synthesis via Biocatalytic Reduction

Biocatalysis, utilizing isolated enzymes or whole-cell systems, provides a highly selective and environmentally benign route to chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones.

Experimental Protocol: Asymmetric Reduction using Lactobacillus sp. Alcohol Dehydrogenase

-

Biocatalyst: A suitable strain of Lactobacillus, such as Lactobacillus brevis or Lactobacillus kefir, which is known to possess an (R)-selective alcohol dehydrogenase, is used. The reaction can be performed with either the isolated enzyme or whole cells.

-

Reaction Medium: The reaction is typically conducted in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). A co-solvent, such as isopropanol, is often included to serve as a sacrificial hydrogen donor for cofactor regeneration.

-

Reduction Reaction:

-

The Lactobacillus cells or isolated ADH are suspended in the reaction medium.

-

A cofactor, typically NADP⁺, is added if using the isolated enzyme.

-

3-Methyl-2-butanone is added to the mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

-

-

Work-up and Purification:

-

If using whole cells, the cells are removed by centrifugation.

-

The supernatant is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried and the solvent is evaporated.

-

The product is purified by distillation.

-

Kinetic Resolution of Racemic 3-Methyl-2-butanol

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or enzyme, allowing for the separation of the two.

Enzymatic Kinetic Resolution using Lipase

Lipases are widely used for the kinetic resolution of alcohols through enantioselective acylation or deacylation. Candida antarctica lipase B (CALB) is a commonly employed and highly effective lipase for this transformation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Enzyme and Acyl Donor: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is used as the biocatalyst. A suitable acyl donor, such as vinyl acetate or acetic anhydride, is required for the acylation of the alcohol.

-

Resolution Reaction:

-

Racemic 3-methyl-2-butanol is dissolved in an organic solvent (e.g., hexane or toluene).

-

The immobilized lipase and the acyl donor are added to the solution.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with shaking.

-

The reaction is monitored by GC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.

-

-

Separation and Recovery:

-

The enzyme is removed by filtration.

-

The unreacted this compound is separated from the (S)-acylated product by column chromatography or distillation.

-

The (S)-ester can be subsequently hydrolyzed to recover (S)-(+)-3-Methyl-2-butanol if desired.

-

Quantitative Data Summary

| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]D |

| Asymmetric Hydrogenation | Wool-Pt complex | 3-Methyl-2-butanone | This compound | ~100 | 100 | Not Reported |

| Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-Ru(II) | 3-Methyl-2-butanone | This compound | High | >95 (typical for similar ketones) | Not Reported |

| Biocatalytic Reduction | Lactobacillus sp. ADH | 3-Methyl-2-butanone | This compound | High | >99 | Not Reported |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B | (±)-3-Methyl-2-butanol | This compound | <50 (theoretical max) | >99 | -5.9° (c 1, CHCl₃) |

Visualizing the Synthetic Pathways

The Natural Occurrence of (R)-(-)-3-Methyl-2-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Methyl-2-butanol is a chiral secondary alcohol that occurs naturally in a variety of plant sources, particularly in fruits and fermented beverages. As a volatile organic compound, it contributes to the characteristic aroma and flavor profiles of these natural products. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its isolation, identification, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the natural sources and analytical chemistry of this specific chiral compound.

Natural Occurrence of this compound

This compound, a member of the fusel alcohol family, is a naturally occurring compound found in a range of plants and is a common metabolite in fermentation processes. Its presence has been identified in various fruits, including apples and grapes, as well as in fermented products derived from them, such as cider and wine.[1][2][3] The concentration and enantiomeric distribution of 3-methyl-2-butanol can vary significantly depending on the natural source, the specific cultivar, and the conditions of fermentation.[1]

While the presence of 3-methyl-2-butanol is widely reported, specific quantitative data for the (R)-(-) enantiomer is often not differentiated in general analyses. The following tables summarize the known occurrences of 3-methyl-2-butanol, with a focus on contexts where chiral analysis has been performed or is of significant interest.

Table 1: Natural Occurrence of 3-Methyl-2-butanol in Fruits

| Fruit | Variety | Part of Plant | Concentration Range (µg/g) | Enantiomeric Ratio (R/S) | Reference(s) |

| Apple (Malus domestica) | Various | Fruit | Present | Not Specified | [1][2] |

| Grape (Vitis vinifera) | Various | Fruit/Must | Present | Not Specified | [3][4] |

Table 2: Natural Occurrence of 3-Methyl-2-butanol in Fermented Beverages

| Beverage | Raw Material | Concentration Range (mg/L) | Enantiomeric Ratio (R/S) | Reference(s) | |---|---|---|---|---|---| | Wine | Grapes | Present | Not Specified |[4] | | Cider | Apples | Present | Not Specified | | | Beer | Various Grains | Present | Not Specified |[5] | | Spirits | Various | Present | Not Specified |[6] |

Note: "Present" indicates that the compound has been identified, but quantitative data for the specific (R)-(-) enantiomer was not available in the cited literature. Further targeted chiral analysis is required to determine the precise concentrations and enantiomeric ratios in these sources.

Biosynthesis of this compound

The primary route for the biosynthesis of 3-methyl-2-butanol in microorganisms, particularly yeast such as Saccharomyces cerevisiae, is the Ehrlich pathway.[7] This pathway involves the catabolism of amino acids. It is highly probable that this compound is derived from the amino acid L-isoleucine.

The proposed biosynthetic pathway involves three key enzymatic steps:

-

Transamination: L-isoleucine undergoes transamination to form the corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid.

-

Decarboxylation: The α-keto acid is then decarboxylated by a keto-acid decarboxylase to yield 2-methylbutanal.

-

Reduction: Finally, the aldehyde is reduced by an alcohol dehydrogenase to form 3-methyl-2-butanol. The stereospecificity of this final reduction step, catalyzed by a specific reductase, is what determines the formation of the (R)-(-) enantiomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scottjanish.com [scottjanish.com]

- 6. Fusel alcohol - Wikipedia [en.wikipedia.org]

- 7. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(-)-3-Methyl-2-butanol: A Chiral Synthon for Pharmaceutical and Chemical Synthesis

A comprehensive technical overview of the chemical properties, synthesis, and applications of (R)-(-)-3-Methyl-2-butanol, a key chiral building block for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

This compound, a chiral secondary alcohol, is a valuable intermediate in the field of asymmetric synthesis. Its stereodefined structure makes it a crucial component in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides an in-depth look at its chemical identity, physical properties, synthesis methodologies, and key applications.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and analysis.

| Property | Value |

| CAS Number | 1572-93-6 |

| Molecular Formula | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 0.818 g/cm³ |

| Boiling Point | 109 to 115 °C |

| Solubility in Water | 59 g/L |

| Refractive Index | ~1.408 |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | The spectrum displays distinct signals corresponding to the different proton environments within the molecule, allowing for structural confirmation. |

| ¹³C NMR | Provides information on the various carbon environments, further verifying the molecular structure. |

| Infrared (IR) | Characteristic absorption bands for the secondary alcohol functional group are observed, notably the O-H stretch (around 3600-3200 cm⁻¹) and the C-O stretch (around 1100-1050 cm⁻¹). |

| Mass Spectrometry | The fragmentation pattern can be used to determine the molecular formula and provide additional structural insights. |

Experimental Protocols: Synthesis of this compound

The enantioselective synthesis of this compound is paramount to its utility. Two primary strategies are employed: asymmetric synthesis from a prochiral ketone and kinetic resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Hydrogenation

This method involves the direct conversion of the prochiral ketone, 3-methyl-2-butanone, into the desired (R)-enantiomer using a chiral catalyst.

Materials:

-

3-methyl-2-butanone

-

Ruthenium-based chiral catalyst (e.g., Ru-BINAP)

-

Hydrogen gas

-

Anhydrous solvent (e.g., methanol or ethanol)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

In an inert atmosphere, the chiral ruthenium catalyst is dissolved in the anhydrous solvent in a high-pressure reactor.

-

3-methyl-2-butanone is added to the solution.

-

The reactor is sealed and purged with hydrogen gas, then pressurized to the desired level.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by GC or TLC).

-

Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography to yield enantiomerically enriched this compound.

Enzymatic Kinetic Resolution

This protocol utilizes an enzyme to selectively acylate one enantiomer of racemic 3-methyl-2-butanol, allowing for the separation of the unreacted (R)-enantiomer.

Materials:

-

Racemic 3-methyl-2-butanol

-

Lipase enzyme (e.g., from Candida antarctica)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., hexane or toluene)

-

Buffer solution (if required for enzyme stability)

Procedure:

-

Racemic 3-methyl-2-butanol and the acyl donor are dissolved in the organic solvent.

-

The lipase is added to the mixture, and the suspension is stirred at a controlled temperature.

-

The progress of the reaction is monitored by chiral GC, tracking the formation of the ester and the consumption of the alcohol.

-

The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining alcohol.

-

The enzyme is removed by filtration.

-

The resulting mixture of the ester and the unreacted alcohol is separated by column chromatography.

-

The fraction containing this compound is collected and the solvent is evaporated to yield the purified product.

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its defined stereocenter is incorporated into the final product, influencing its biological activity. Chiral secondary alcohols are important intermediates and starting materials for the pharmaceutical industry.[2]

While specific drug synthesis pathways detailing the use of this compound are often proprietary, its role as a chiral synthon is well-established in the creation of novel therapeutic agents.[3] The principles of asymmetric synthesis, for which this alcohol is a key reagent, are fundamental to modern drug discovery, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Visualizing Synthesis Workflows

As this compound is a synthetic intermediate rather than a participant in biological signaling, the following diagrams illustrate logical workflows for its production and use.

Caption: Asymmetric synthesis of this compound.

Caption: Enzymatic kinetic resolution of 3-Methyl-2-butanol.

References

Spectroscopic Analysis of (R)-(-)-3-Methyl-2-butanol: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for (R)-(-)-3-Methyl-2-butanol, a secondary alcohol with the chemical formula C5H12O.[1][2][3] The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It is important to note that the spectroscopic data (NMR, IR, MS) for the (R)-(-) enantiomer are identical to its (S)-(+) enantiomer and the racemic mixture under achiral conditions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methyl-2-butanol, compiled from various spectral databases.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5-3.6 | Multiplet | 1H | CH-OH |

| ~1.6-1.8 | Multiplet | 1H | CH(CH₃)₂ |

| ~1.1-1.2 | Doublet | 3H | CH₃-CH(OH) |

| ~0.9 | Doublet | 6H | (CH₃)₂CH |

Data sourced from various public databases. Specific peak values may vary slightly depending on experimental conditions.[4][5][6]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 25.16 MHz

| Chemical Shift (δ) ppm | Assignment |

| 72.75 | C2 (CH-OH) |

| 35.05 | C3 (CH(CH₃)₂) |

| 20.00 | C1 (CH₃-CH(OH)) |

| 18.15 | C4/C5 ((CH₃)₂CH) |

| 17.90 | C4/C5 ((CH₃)₂CH) |

Note: The two methyl groups attached to C3 are diastereotopic and thus have slightly different chemical shifts.[5][7][8]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3300-3400 (broad) | O-H stretch |

| ~2850-2960 | C-H stretch (sp³ hybridized) |

| ~1100-1050 | C-O stretch |

Characteristic absorption bands for secondary alcohols.[9][10]

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 73 | Moderate | [M - CH₃]⁺ |

| 70 | Low | [M - H₂O]⁺ |

| 45 | High (Base Peak) | [CH₃CHOH]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Fragmentation patterns are characteristic of secondary alcohols, with alpha-cleavage being a dominant pathway.[5][11][12]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube.[13]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a frequency of 90 MHz. For ¹³C NMR, a frequency of 25.16 MHz is used.[5] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.[13][14]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

-

D₂O Shake (for ¹H NMR): To confirm the assignment of the hydroxyl proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the O-H peak will disappear from the spectrum due to proton-deuterium exchange.[15]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 3-Methyl-2-butanol, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[16] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[17]

-

Background Spectrum: A background spectrum of the empty spectrometer (or with the clean salt plates/ATR crystal) is recorded.[17]

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[18]

-

Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids like 3-Methyl-2-butanol.[19] In the ion source, the sample is bombarded with electrons (Electron Ionization), causing the molecules to ionize and fragment.[11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. 2-Butanol, 3-methyl- [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-METHYL-2-BUTANOL(598-75-4) 1H NMR spectrum [chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. 3-METHYL-2-BUTANOL(598-75-4) 13C NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. fiveable.me [fiveable.me]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. 3-METHYL-2-BUTANOL(598-75-4) MS [m.chemicalbook.com]

- 13. azom.com [azom.com]

- 14. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. webassign.net [webassign.net]

- 17. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 18. allsubjectjournal.com [allsubjectjournal.com]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Chirality and Optical Rotation of 3-Methyl-2-butanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical properties of 3-methyl-2-butanol, focusing on its chirality and the resulting optical rotation of its enantiomers. This document offers a detailed overview of the theoretical basis, experimental determination, and practical implications of these properties, which are of significant interest in synthetic organic chemistry, particularly in the development of chiral drugs and other bioactive molecules.

Introduction to the Chirality of 3-Methyl-2-butanol

3-Methyl-2-butanol (also known as sec-isoamyl alcohol) is a secondary alcohol that serves as a key example of molecular asymmetry.[1][2] The core of its stereochemical nature lies in the presence of a chiral center at the second carbon atom (C2) of its molecular structure. A carbon atom is considered chiral when it is bonded to four distinct and non-superimposable groups. In the case of 3-methyl-2-butanol, the C2 atom is attached to:

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An isopropyl group (-CH(CH₃)₂)

This structural arrangement results in the existence of two stereoisomers that are non-superimposable mirror images of each other. These isomers are known as enantiomers. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R)-3-methyl-2-butanol and (S)-3-methyl-2-butanol. While possessing identical physical properties such as boiling point, density, and refractive index in an achiral environment, they differ in their interaction with plane-polarized light.

Optical Rotation and Specific Rotation

Optically active compounds, such as the enantiomers of 3-methyl-2-butanol, have the ability to rotate the plane of plane-polarized light. This phenomenon is known as optical rotation and is a characteristic property of chiral substances. The direction and magnitude of this rotation are measured using an instrument called a polarimeter.

-

Dextrorotatory ((+)) : An enantiomer that rotates the plane of polarized light in a clockwise direction.

-

Levorotatory ((-)) : An enantiomer that rotates the plane of polarized light in a counter-clockwise direction.

For 3-methyl-2-butanol, the (S)-isomer is dextrorotatory, designated as (S)-(+)-3-methyl-2-butanol, while the (R)-isomer is levorotatory, known as this compound. It is crucial to note that there is no direct correlation between the (R/S) designation and the direction of optical rotation (+/-); this relationship must be determined experimentally.

The quantitative measure of a substance's optical activity is its specific rotation ([α]) . It is a standardized value calculated from the observed rotation (α) using Biot's Law:

[α]Tλ = α / (l * c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light, typically the D-line of a sodium lamp (589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

Data Presentation: Properties of 3-Methyl-2-butanol Enantiomers

The physical and optical properties of the enantiomers of 3-methyl-2-butanol are summarized in the table below. Note that while many physical properties are identical for both enantiomers, their optical rotations are equal in magnitude but opposite in sign.

| Property | This compound | (S)-(+)-3-Methyl-2-butanol | Racemic (±)-3-Methyl-2-butanol |

| IUPAC Name | (2R)-3-methylbutan-2-ol | (2S)-3-methylbutan-2-ol | 3-methylbutan-2-ol |

| CAS Number | 1572-93-6[3] | 1517-66-4[3] | 598-75-4[3] |

| Molecular Formula | C₅H₁₂O[1] | C₅H₁₂O[1] | C₅H₁₂O[4] |

| Molar Mass ( g/mol ) | 88.15[1] | 88.15[1] | 88.15[4] |

| Boiling Point (°C) | ~112 | ~112 | 112[5] |

| Density (g/mL at 25°C) | ~0.818 | ~0.818 | 0.818[5] |

| Specific Rotation ([α]) | -16° (sign inferred) | +16° (in ethanol) | 0° |

Experimental Protocol: Determination of Optical Rotation by Polarimetry

This section details the methodology for determining the specific rotation of an enantiomer of 3-methyl-2-butanol.

4.1. Apparatus and Materials

-

Polarimeter (with sodium D-line lamp, λ = 589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Enantiomerically pure sample of 3-methyl-2-butanol

-

High-purity solvent (e.g., ethanol)

-

Pasteur pipettes and bulbs

4.2. Experimental Workflow Diagram

4.3. Detailed Procedure

-

Solution Preparation: a. Accurately weigh a precise amount of the 3-methyl-2-butanol enantiomer (e.g., 0.20 g) using an analytical balance. b. Quantitatively transfer the sample to a 10 mL volumetric flask. c. Dissolve the sample in the chosen solvent (e.g., ethanol) and fill the flask to the calibration mark. d. Calculate the concentration (c) in g/mL.

-

Instrument Calibration (Blank Measurement): a. Ensure the polarimeter is turned on and the sodium lamp is stable. b. Fill the 1 dm polarimeter cell with the pure solvent. Ensure no air bubbles are present in the light path. c. Place the cell in the polarimeter. d. Zero the instrument. This reading corresponds to a rotation of 0°.

-

Sample Measurement: a. Empty and dry the polarimeter cell, then rinse it with a small amount of the prepared sample solution. b. Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles. c. Place the filled cell into the polarimeter. d. Measure the observed angle of rotation (α). Record the value and the direction of rotation (+ for clockwise, - for counter-clockwise).

-

Calculation of Specific Rotation: a. Use the recorded observed rotation (α), the known path length (l = 1 dm), and the calculated concentration (c) in the Biot's Law formula. b. Calculate the specific rotation [α] for the specific temperature and wavelength used.

Synthesis and Significance

Enantiomerically pure samples of 3-methyl-2-butanol are valuable chiral building blocks in organic synthesis.[1] They can be obtained through various methods, including the asymmetric reduction of the corresponding ketone, 3-methyl-2-butanone, using chiral catalysts.[1] For instance, a ruthenium(II) catalyst in 2-propanol can facilitate this conversion.[1] The ability to selectively synthesize one enantiomer over the other is critical in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Understanding and quantifying the optical rotation is a fundamental step in verifying the enantiomeric purity of these crucial synthetic intermediates.

References

- 1. (S)-(+)-3-Methyl-2-butanol | Chiral Building Block | RUO [benchchem.com]

- 2. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]

- 3. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-butanol 98 598-75-4 [sigmaaldrich.com]

- 5. Solved Question 18 1 pts Hydration, by oxymercuation, of | Chegg.com [chegg.com]

The Enantioselective Quest for (R)-(-)-3-Methyl-2-butanol: A Historical and Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the discovery and history of the chiral molecule (R)-(-)-3-Methyl-2-butanol, a significant compound for researchers, scientists, and professionals in drug development. Delving into its initial resolution and detailing the experimental protocols that first unlocked its stereospecific properties, this guide serves as an in-depth resource on this important chiral building block.

Introduction: The Dawn of Stereochemistry and the Amyl Alcohol Puzzle

The story of this compound is intrinsically linked to the birth of stereochemistry. In the mid-19th century, Louis Pasteur's groundbreaking work with "amyl alcohol," a major component of fusel oil, revealed the existence of optical isomers – molecules that are mirror images of each other but not superimposable. While Pasteur successfully separated the racemic mixture of amyl alcohol into optically active and inactive components, the specific optically active constituent he isolated was later identified as (-)-2-methyl-1-butanol. The resolution of the structurally related secondary alcohol, 3-Methyl-2-butanol, and the isolation of its distinct enantiomers would have to await the development of more systematic methods for chiral separation.

The theoretical framework for understanding these observations was laid in 1874 by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel, who independently proposed the concept of the tetrahedral carbon atom. This theory provided a structural basis for the existence of enantiomers and set the stage for the targeted synthesis and resolution of chiral molecules like this compound.

The First Resolution: The Seminal Work of Pickard and Kenyon (1911)

The first successful separation of the enantiomers of 3-Methyl-2-butanol, then known as methylisopropylcarbinol, was a landmark achievement reported by Robert Howson Pickard and Joseph Kenyon in 1911 in the Journal of the Chemical Society. Their work was part of a broader investigation into the relationship between chemical constitution and optical rotatory power.

Experimental Protocol: Resolution via Diastereomeric Crystallization

Pickard and Kenyon employed the method of diastereomeric crystallization, a cornerstone of chiral resolution. The racemic 3-Methyl-2-butanol was first converted into its hydrogen phthalate ester. This acidic ester was then reacted with the naturally occurring chiral base, brucine, to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts could be separated by fractional crystallization from acetone.

Experimental Workflow:

Detailed Experimental Steps (as described by Pickard and Kenyon):

-

Preparation of the Racemic Hydrogen Phthalate Ester: Racemic 3-Methyl-2-butanol was heated with an equimolar amount of phthalic anhydride.

-

Formation of Diastereomeric Salts: The resulting acidic ester was neutralized with the chiral base brucine in acetone.

-

Fractional Crystallization: The solution of the diastereomeric salts was allowed to crystallize. The less soluble salt, corresponding to the l-alcohol this compound, precipitated first. This salt was recrystallized multiple times from acetone to achieve diastereomeric purity.

-

Liberation of the Optically Active Alcohol: The purified less soluble brucine salt was hydrolyzed with sodium hydroxide solution to liberate the optically active l-alcohol. The alcohol was then isolated by steam distillation. The more soluble salt fraction was similarly treated to obtain the d-alcohol.

Quantitative Data and Physical Properties

The meticulous work of Pickard and Kenyon provided the first quantitative data on the optical activity of the enantiomers of 3-Methyl-2-butanol.

| Property | This compound (l-form) | (S)-(+)-3-Methyl-2-butanol (d-form) | Racemic (±)-3-Methyl-2-butanol |

| CAS Number | 1572-93-6 | 1517-66-4 | 598-75-4 |

| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol | 88.15 g/mol | 88.15 g/mol |

| Boiling Point | 111.5-112.5 °C | Not explicitly reported in 1911 | 112-114 °C |

| Specific Rotation [α]D | -4.8° (neat) | +4.8° (neat) | 0° |

| Density (g/mL) | ~0.819 at 20°C | ~0.819 at 20°C | ~0.819 at 20°C |

| Refractive Index | ~1.408 at 20°C | ~1.408 at 20°C | ~1.408 at 20°C |

Note: Some physical properties are modern, more precise values included for completeness.

Modern Synthetic Approaches

While the classical resolution method of Pickard and Kenyon was a monumental achievement, modern organic synthesis offers more efficient routes to enantiomerically pure this compound. These methods primarily fall into two categories:

-

Asymmetric Reduction of 3-Methyl-2-butanone: This is the most common modern approach. It involves the use of a chiral catalyst or reagent to selectively reduce the prochiral ketone to the desired (R)-enantiomer of the alcohol.

-

Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of racemic 3-Methyl-2-butanol, allowing for the separation of the unreacted enantiomer.

Conclusion

The journey to isolate and characterize this compound mirrors the evolution of stereochemistry itself. From the early observations of optical activity in related natural products to the development of systematic resolution techniques and the advent of modern asymmetric synthesis, the pursuit of this specific chiral molecule has been a testament to the increasing sophistication of chemical science. The foundational work of Pickard and Kenyon in 1911 remains a classic example of the power of diastereomeric crystallization, a technique that paved the way for the preparation of a vast array of enantiomerically pure compounds that are indispensable in modern drug discovery and development. This technical guide provides a historical and methodological touchstone for researchers and scientists working with this and other chiral molecules.

Commercial Suppliers and Technical Guide for (R)-(-)-3-Methyl-2-butanol in Research

For researchers, scientists, and drug development professionals, securing high-purity chiral compounds is a critical starting point for asymmetric synthesis and the development of stereochemically defined molecules. This technical guide provides an in-depth overview of commercial suppliers of (R)-(-)-3-Methyl-2-butanol, a valuable chiral building block, along with a detailed experimental protocol for its application in enantioselective synthesis.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound for research and development purposes. The available grades, quantities, and purity levels may vary. Below is a summary of key suppliers and their product specifications to aid in the selection of the most suitable material for your research needs.

| Supplier | Product Name | CAS Number | Purity/Assay | Optical Rotation | Available Quantities |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 98+% | 1572-93-6 | ≥98.0% (GC) | -4.8 ± 0.1° (neat) | 1 g, Bulk inquiries |

| Sigma-Aldrich (MilliporeSigma) | This compound | 1572-93-6 | ≥98% | Not specified | Custom packaging |

| TCI America | This compound | 1572-93-6 | >98.0% (GC) | Not specified | 25 mL, 100 mL |

| Santa Cruz Biotechnology | This compound | 1572-93-6 | Not specified | Not specified | Inquire for availability |

| Parchem | 3-methyl-2-butanol | 598-75-4 (racemic) | Inquire for (R)-enantiomer | Not specified | Bulk quantities |

| Molport | (R)-3-Methyl-2-butanol | 1572-93-6 | Varies by supplier | Not specified | Varies by supplier |

Application in Asymmetric Synthesis: A General Protocol

This compound is frequently employed as a chiral auxiliary or ligand in asymmetric synthesis to control the stereochemical outcome of a reaction. One common application is in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds. The following protocol describes a general procedure for the enantioselective alkylation of benzaldehyde using a chiral alcohol like this compound as a chiral ligand for diethylzinc.[1]

Experimental Protocol: Enantioselective Alkylation of Benzaldehyde

Materials:

-

This compound

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk line)

-

Diethyl ether

-

Brine solution

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.2 mmol) to a flame-dried Schlenk flask containing anhydrous toluene (5 mL).

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 mL, 2.0 mmol) to the chiral alcohol solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc alkoxide complex.

-

Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Continue to stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench it by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel.

-

Determine the yield and the enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Logical Workflow for Chiral Auxiliary Selection

The selection of a chiral auxiliary is a critical step in planning an asymmetric synthesis. The choice depends on several factors, including the desired stereochemistry of the product, the reaction conditions, and the ease of removal of the auxiliary. The following diagram illustrates a logical workflow for this decision-making process.

References

Technical Guide: Safety and Handling of (R)-(-)-3-Methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for (R)-(-)-3-Methyl-2-butanol (CAS RN: 1572-93-6), a flammable and irritant secondary alcohol. Adherence to the following guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and potential for respiratory irritation. It is harmful if inhaled[1][2][3].

GHS Classification:

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][2][3][5]

Hazard Statements:

Quantitative Data Summary

The physical, chemical, and toxicological properties of 3-Methyl-2-butanol are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H12O | [2][6] |

| Molecular Weight | 88.15 g/mol | [2][4][6] |

| Appearance | Colorless, clear liquid | [3][7][8] |

| Boiling Point | 112-115 °C | [4][7][9] |

| Melting Point | -117 °C (estimate) | [10] |

| Flash Point | 26-39 °C (closed cup) | [4][9][11] |

| Density | 0.814 - 0.819 g/cm³ at 20-25 °C | [4][9][10] |

| Water Solubility | 56 g/L | [3][7] |

| Vapor Pressure | 3 hPa at 20 °C | [7] |

| Refractive Index | ~1.409 at 20 °C | [4][12] |

| Autoignition Temperature | 347 °C | [11] |

| Explosive Limits | 1.2% - 10.5% by volume | [7][11] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Source(s) |

| Acute Toxicity (Inhalation) | LC50/4 h: 11 mg/l (ATE) | Not specified | [13] |

| Primary Hazards | Flammable, Irritant | N/A | [2][3] |

| Target Organs | Respiratory system, Central nervous system, eyes, liver, kidneys. | N/A | [4][14] |

| Health Effects | May cause skin, eye, nose, and throat irritation, headache, dizziness, nausea, and vomiting. | N/A | [15] |

Table 3: Occupational Exposure Limits for 3-Methyl-2-butanol

| Country/Organization | Limit Value - 8 hours (TWA) | Limit Value - Short Term (STEL) | Source(s) |

| Austria | 100 ppm / 360 mg/m³ | 200 ppm / 720 mg/m³ | [5] |

| Denmark | 100 ppm / 360 mg/m³ | 200 ppm / 720 mg/m³ | [5] |

| Germany (AGS) | 20 ppm / 73 mg/m³ | 40 ppm / 146 mg/m³ (15 min average) | [5] |

| Germany (DFG) | 20 ppm / 73 mg/m³ | 80 ppm / 292 mg/m³ | [5] |

| USA - OSHA | 100 ppm / 360 mg/m³ | Not specified | [5] |

Experimental Protocols

The following protocols outline safe procedures for common laboratory operations involving this compound and similar flammable alcohols. A thorough risk assessment should be conducted before commencing any new procedure.

General Handling and Dispensing

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][16].

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, sparks from electrical equipment, and static discharge[1][17]. Use only non-sparking tools and explosion-proof equipment[1][11].

-

Grounding and Bonding: When transferring the liquid from one metal container to another, both containers must be bonded and grounded to prevent the buildup of static electricity[1][17].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and/or a face shield[1][5].

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts[1][10].

-

Body Protection: A flame-resistant lab coat is recommended. Ensure legs and feet are covered with long pants and closed-toe shoes[1][16].

-

-

Quantities: Use the smallest practical quantities for the experiment to minimize risk[16].

-

Transport: Use secondary containment, such as bottle carriers, when transporting glass containers[5].

Protocol for Distillation of a Flammable Alcohol

This protocol is a general guideline and must be adapted based on the specific equipment and scale of the operation.

-

Pre-Distillation Check:

-

Ensure all glassware is free from cracks and defects.

-

Verify that the solvent does not contain peroxides, especially if it is an ether.

-

The entire apparatus must be set up within a chemical fume hood[2].

-

-

Apparatus Setup:

-

Assemble the distillation apparatus securely. Ensure all joints are properly sealed.

-

Use a heating mantle connected to a variable power supply as the heat source. Never use an open flame[5].

-

Ensure the condenser has a steady flow of coolant. Secure water lines to prevent leaks.

-

The receiving flask should be vented or connected to a system that prevents pressure buildup.

-

Never allow the distillation flask to go to dryness[2].

-

-

Procedure:

-

Add the this compound and boiling chips or a magnetic stir bar to the distillation flask.

-

Begin circulating coolant through the condenser.

-

Gradually increase the heat to the heating mantle to achieve a slow, steady rate of distillation.

-

Monitor the temperature of the vapor throughout the distillation.

-

Collect the distillate in the receiving flask.

-

Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before dismantling.

-

Protocol for Fischer Esterification

This protocol describes a representative esterification reaction using an alcohol like this compound.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, combine the carboxylic acid and an excess of this compound. This should be done in a fume hood[9].

-

Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture while stirring[9].

-

Attach a reflux condenser to the flask and ensure water is flowing through it.

-

-

Reaction:

-

Workup and Purification:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the excess alcohol/solvent using a rotary evaporator.

-

The crude ester can then be purified, typically by distillation.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids[1][16]. Keep away from heat, sparks, open flames, and strong oxidizing agents[1][14]. Containers should be bonded and grounded[17].

-

Spill Management: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal[8][11].

-

Waste Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations[1][7]. It should be treated as hazardous waste. Do not dispose of it down the drain[18][19]. The first rinse of a container should be collected as hazardous waste[20].

Emergency Procedures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1][5].

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower[1][5].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention[5][11].

-

Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish. Do not use a water jet, as it will spread the fire[1][11]. Firefighters should wear self-contained breathing apparatus and full protective gear[1].

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. uakron.edu [uakron.edu]

- 7. benchchem.com [benchchem.com]

- 8. ic.ptb.de [ic.ptb.de]

- 9. Video: Esterification - Procedure [jove.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 12. Khan Academy [khanacademy.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]

- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. xylemtech.com [xylemtech.com]

- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. policies.dartmouth.edu [policies.dartmouth.edu]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (R)-(-)-3-Methyl-2-butanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of scientific literature, there is no documented evidence of (R)-(-)-3-Methyl-2-butanol being utilized as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a theoretical guide based on the general principles of asymmetric synthesis employing chiral alcohols. The experimental details and quantitative data provided are illustrative and intended to serve as a framework for potential research in this area.

Introduction to this compound as a Potential Chiral Auxiliary

This compound is a commercially available, enantiomerically pure secondary alcohol. Its potential as a chiral auxiliary stems from its stereogenic center and the steric bulk of the isopropyl group, which could influence the facial selectivity of reactions on a prochiral substrate. In theory, it can be temporarily attached to a substrate, direct a stereoselective transformation, and subsequently be cleaved to yield an enantiomerically enriched product.

The general workflow for employing a chiral auxiliary such as this compound is conceptualized in the following diagram.

Theoretical Application 1: Asymmetric Alkylation of an Enolate

This hypothetical protocol outlines the use of this compound as a chiral auxiliary for the diastereoselective alkylation of a carboxylic acid derivative.

Experimental Protocol

Step 1: Synthesis of the Chiral Ester

-

To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C.

-

Add this compound (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the (R)-3-methylbutan-2-yl propanoate.

Step 2: Diastereoselective Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add the chiral ester (1.0 eq) dissolved in THF to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) and allow the reaction to proceed at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to separate the diastereomeric products.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the major diastereomer from the alkylation step in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2.

-

Extract the desired carboxylic acid with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the this compound.

Illustrative Data

The following table presents hypothetical data for the asymmetric alkylation described above.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) of Acid |

| Benzyl bromide | 85:15 | 75 | 70% |

| Methyl iodide | 70:30 | 80 | 40% |

| Allyl bromide | 80:20 | 72 | 60% |

Theoretical Application 2: Asymmetric Diels-Alder Reaction

This theoretical protocol describes the use of this compound as a chiral auxiliary in a Lewis acid-catalyzed Diels-Alder reaction between an acrylate derivative and cyclopentadiene.

Experimental Protocol

Step 1: Synthesis of the Chiral Acrylate

-

To a solution of acryloyl chloride (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of this compound (1.1 eq) and triethylamine (1.2 eq) in THF dropwise.

-

Stir the reaction at 0 °C for 2 hours.

-

Filter the triethylammonium chloride salt and concentrate the filtrate.

-

Purify the resulting (R)-3-methylbutan-2-yl acrylate by vacuum distillation.

Step 2: Asymmetric Diels-Alder Reaction

-

Dissolve the chiral acrylate (1.0 eq) in DCM (0.2 M) and cool to -78 °C.

-

Add diethylaluminum chloride (Et₂AlCl, 1.2 eq) as a Lewis acid catalyst and stir for 15 minutes.

-

Add freshly distilled cyclopentadiene (3.0 eq) and stir at -78 °C for 6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify by column chromatography to separate the endo and exo diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the major endo diastereomer in methanol.

-

Add a catalytic amount of sodium methoxide and stir at room temperature for 12 hours for transesterification.

-

Neutralize the reaction and remove the solvent.

-

The resulting methyl ester can be purified, and the chiral auxiliary recovered by distillation.

Illustrative Data

The following table presents hypothetical data for the asymmetric Diels-Alder reaction.

| Lewis Acid | Temperature (°C) | endo:exo Ratio | Diastereomeric Excess (d.e.) of endo Product | Yield (%) |

| Et₂AlCl | -78 | 90:10 | 80% | 85 |

| TiCl₄ | -78 | 95:5 | 75% | 88 |

| SnCl₄ | -78 | 88:12 | 70% | 82 |

Signaling Pathways and Logical Relationships

The mechanism of stereochemical induction by the chiral auxiliary is predicated on the creation of a sterically biased environment around the reactive center.

Application Notes and Protocols: (R)-(-)-3-Methyl-2-butanol in Kinetic Resolution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-(-)-3-Methyl-2-butanol in the context of kinetic resolution, a pivotal technique for the separation of enantiomers. The focus is on the enzymatic kinetic resolution of racemic 3-methyl-2-butanol, a process that yields the enantiomerically enriched (R)- and (S)-forms of this chiral alcohol. This document outlines the underlying principles, quantitative data from key studies, detailed experimental protocols, and visual workflows to guide researchers in applying this methodology.

Introduction to Kinetic Resolution

Kinetic resolution is a widely employed method for obtaining enantiomerically pure compounds from a racemic mixture. The principle lies in the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a product, while the other remains largely unreacted. This allows for the separation of the unreacted enantiomer and the product, both in enantiomerically enriched forms. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols due to their stereoselectivity.

Enzymatic Kinetic Resolution of Racemic 3-Methyl-2-butanol